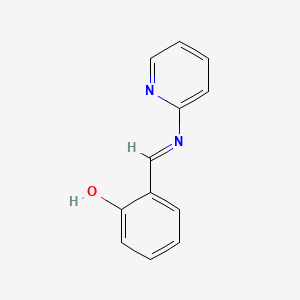

Salicylidene 2-aminopyridine

説明

Salicylidene 2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine.

準備方法

Synthetic Routes and Reaction Conditions

Salicylidene 2-aminopyridine is typically synthesized through a condensation reaction between salicylaldehyde and 2-aminopyridine in an ethanolic solution. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the Schiff base . The general reaction scheme is as follows:

Salicylaldehyde+2-Aminopyridine→Salicylidene 2-aminopyridine+Water

Industrial Production Methods

化学反応の分析

Types of Reactions

Salicylidene 2-aminopyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can regenerate the starting materials .

科学的研究の応用

Coordination Chemistry

Salicylidene 2-aminopyridine serves as an effective ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes often exhibit unique electronic and structural properties, which are useful in catalysis and materials science.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Properties |

|---|---|---|

| Copper (II) | [Cu(this compound)] | Exhibits catalytic activity in various reactions |

| Tellurium (IV) | [TeCl₄(this compound)] | Antimicrobial properties observed in studies |

| Tin (IV) | Organotin complexes | Potential biocidal agents |

Research has demonstrated that this compound possesses notable antimicrobial and antifungal activities. Its derivatives have been evaluated against various pathogens, showing promising results.

Table 2: Antimicrobial Activity of this compound and Its Complexes

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Bacterial Strains | Fungal Strains |

|---|---|---|---|

| This compound | 500 | Staphylococcus aureus, Escherichia coli | Candida albicans |

| Tellurium complex | 125 | More effective than standard antibiotics | Less effective than standard antifungals |

Photophysical Properties

This compound exhibits photochromism, allowing it to undergo reversible color changes upon light exposure. This property is leveraged in sensor technology for detecting metal ions.

Sensor Development

The compound has been utilized in developing sensors for detecting metal ions in environmental and biological samples. Its ability to coordinate with metal ions enhances its sensitivity and selectivity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial properties, especially when complexed with metal ions like copper(II), enhancing its efficacy against resistant strains .

Case Study 2: Coordination Chemistry

Research on the coordination behavior of this compound with copper(II) ions revealed that the resulting complex could catalyze hydrolysis reactions effectively. The study highlighted the kinetic parameters involved and the influence of environmental factors such as pH on the reaction rates .

作用機序

The mechanism of action of Salicylidene 2-aminopyridine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

類似化合物との比較

Similar Compounds

N-Salicylidene-2-aminopyridine: A closely related Schiff base with similar properties and applications.

Salicylidene-4-aminoantipyrine: Another Schiff base with notable biological and analytical applications.

2-Aminopyrimidine Derivatives:

Uniqueness

Salicylidene 2-aminopyridine is unique due to its specific combination of salicylaldehyde and 2-aminopyridine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant antimicrobial and anticancer activities sets it apart from other similar compounds .

生物活性

Salicylidene 2-aminopyridine (S2AP) is a Schiff base compound synthesized from salicylaldehyde and 2-aminopyridine. It has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article explores the biological activity of S2AP, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

S2AP has the chemical formula and features a structure that allows for significant interaction with metal ions, particularly copper (II). Its ability to form stable complexes enhances its biological activity. The compound exhibits photochromism, where light absorption induces interconversion between its enol-imine and keto-amine tautomers, influencing its reactivity and interactions in biological systems .

Target Interactions

S2AP primarily targets copper (II) ions through coordination, which plays a crucial role in its biochemical activity. The hydrolysis of S2AP leads to the formation of new compounds that can further interact with various biological targets.

Biochemical Pathways

The compound's interaction with copper ions affects several biochemical pathways, including those involved in oxidative stress and cellular signaling. The hydrolysis process is influenced by environmental factors such as pH and the presence of metal ions.

Antimicrobial Activity

S2AP has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli. The effectiveness varies with solvent polarity; less polar solvents enhance diffusion across bacterial cell walls, leading to higher antibacterial activity .

| Bacterial Strain | Inhibition Zone (mm) | Solvent Used |

|---|---|---|

| Staphylococcus aureus | 15 | DMF |

| Escherichia coli | 12 | DMF |

| Pseudomonas aeruginosa | 10 | 1,4-Dioxane |

Antifungal Activity

S2AP exhibits antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. Studies indicate that it acts synergistically with existing antifungal drugs, enhancing their efficacy against resistant strains .

Cytotoxicity

Research has also evaluated the cytotoxic potential of S2AP in cancer cell lines. The compound has shown promise as an anticancer agent by inducing apoptosis in specific cancer cells through mechanisms involving oxidative stress and metal ion interactions .

Case Studies

- Antimicrobial Efficacy : A study conducted on various Schiff bases, including S2AP, found that modifications in substituents significantly affected their antibacterial potency. The study concluded that S2AP could serve as a lead compound for developing new antibiotics due to its narrow-spectrum activity against common pathogens .

- Antifungal Synergy : In another investigation, S2AP was combined with fluconazole and caspofungin against Cryptococcus neoformans. The results demonstrated enhanced antifungal activity with selectivity indices exceeding 500, indicating a promising avenue for treating fungal infections resistant to conventional therapies .

Comparative Analysis with Similar Compounds

S2AP's biological activity is often compared with other salicylidene derivatives:

| Compound | Antibacterial Activity | Antifungal Activity | Cytotoxicity |

|---|---|---|---|

| Salicylidene 4-aminopyridine | Moderate | Low | Moderate |

| Salicylidene 2-aminothiazole | High | Moderate | High |

| Salicylidene 4-aminoantipyrine | Low | High | Low |

S2AP stands out due to its unique combination of high antibacterial and antifungal activities alongside significant cytotoxic effects against cancer cells .

特性

IUPAC Name |

2-[(E)-pyridin-2-yliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOIUODXXXAPDU-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284542 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-97-4, 1823-47-8 | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidene 2-aminopyridene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Salicylidene-2-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。